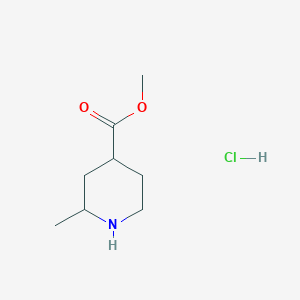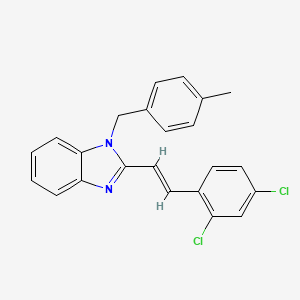![molecular formula C16H23N3O2 B2945099 6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2197893-34-6](/img/structure/B2945099.png)
6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Cycloalkanes, such as the cyclopropyl and cyclopentyl groups in this molecule, are known to exist in “puckered rings” rather than flat molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cycloalkanes typically undergo reactions such as substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Cycloalkanes generally have the formula CnH2n and are saturated, meaning all carbon atoms are single bonded to other atoms .Applications De Recherche Scientifique
Metabolism and Disposition Studies
Compounds with cyclopropane rings, such as certain insecticides and pharmaceuticals, have been extensively studied to understand their metabolism and disposition in humans. For example, research on GSK1322322, a peptidase deformylase inhibitor with a complex structure including cyclopropyl groups, revealed insights into its metabolism, showing low plasma clearance and significant elimination through urine and feces after oral administration (Mamaril-Fishman et al., 2014). These findings underscore the importance of studying the metabolic pathways of complex molecules for therapeutic and environmental safety assessments.
Pharmacokinetics and Drug Interaction
The pharmacokinetics and interactions of drugs with unique structures, including those with cyclopropane motifs, are crucial for drug development. Investigations into the pharmacokinetics and excretion of drugs like ticagrelor, which contains cyclopropyl groups, highlight the process of identifying major metabolites and understanding the excretion pathways, laying the foundation for evaluating drug safety and efficacy (Teng et al., 2010).
Environmental and Health Impact Studies
Research on the environmental exposure and health impacts of chemicals, including those with structures similar to the specified compound, emphasizes the need for assessing the potential toxicological effects of chemical exposure. Studies on environmental exposure to organophosphorus and pyrethroid pesticides reveal the widespread presence of these compounds in human populations and underscore the importance of understanding their health impacts (Babina et al., 2012).
Orientations Futures
Future research could focus on elucidating the synthesis, reactions, and potential applications of this compound. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Propriétés
IUPAC Name |
6-cyclopropyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-3-1-2-14(15)18-8-11(9-18)10-19-16(21)7-6-13(17-19)12-4-5-12/h6-7,11-12,14-15,20H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRACYZRVLGELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

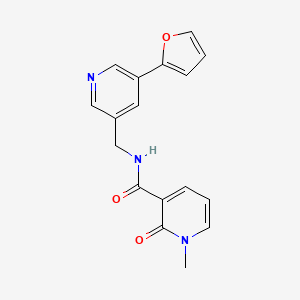


![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)
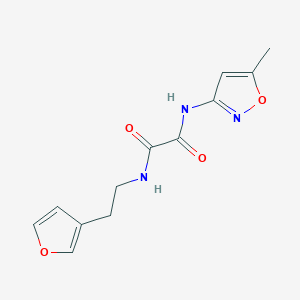
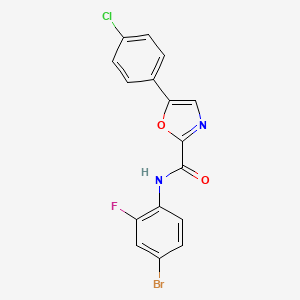
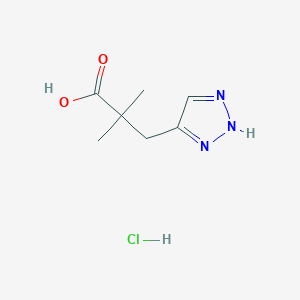
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)
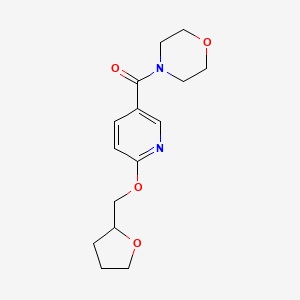
![4H-Furo[3,4-c][1,2]oxazol-6-one](/img/structure/B2945031.png)

